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Compound of Interest

Compound Name: 5-Aza-7-deazaguanine

Cat. No.: B030438

Introduction

Guanine-rich nucleic acid sequences are prone to forming stable, four-stranded secondary
structures known as G-quadruplexes (G4s). These structures are formed by the stacking of G-
tetrads, which are square-planar arrangements of four guanine bases connected by
Hoogsteen-type hydrogen bonds.[1] While G-quadruplexes play significant roles in key
biological processes such as transcriptional regulation, telomere maintenance, and DNA
recombination, they also present formidable obstacles for enzymes like DNA polymerases and
helicases.[2] The stalling of the replication machinery at these sites can lead to incomplete
DNA synthesis, biased amplification in PCR, and errors in sequencing.[2][3]

5-Aza-7-deaza-2'-deoxyguanosine (5-aza-7-deaza-dG) is a modified purine nucleoside
designed to mitigate the challenges posed by G-quadruplexes and other GC-rich secondary
structures. The key modification is the transposition of the nitrogen atom from position 7 to the
bridgehead position 5 of the purine ring.[4] The N7 nitrogen of guanine is a critical hydrogen
bond acceptor in the formation of Hoogsteen base pairs that stabilize G-tetrads.[1] By
relocating this nitrogen, 5-aza-7-deazaguanine is incapable of forming these specific bonds,
thereby disrupting the G-tetrad and destabilizing the entire G-quadruplex structure upon its
incorporation into a DNA strand.[1][4] This property makes it an invaluable tool for researchers
in molecular biology, genomics, and drug development.

Mechanism of Action
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The efficacy of 5-Aza-7-deazaguanine lies in its targeted disruption of the Hoogsteen
hydrogen bonding network essential for G-tetrad formation.

Mechanism of G-quadruplex destabilization.

Applications

The primary application of 5-Aza-7-deazaguanine triphosphate (5-aza-7-deaza-dGTP) is to
overcome issues related to DNA secondary structures in enzymatic assays:

o PCR Amplification: In PCR, G-quadruplexes in the template DNA can cause Taq polymerase
to stall, resulting in low yield or complete failure of amplification. Replacing a portion of the
dGTP with 5-aza-7-deaza-dGTP prevents the template from folding into these inhibitory
structures, allowing for efficient amplification of GC-rich and repetitive regions, such as CpG
islands and telomeric sequences.[3]

e DNA Sequencing: Similar to PCR, G-quadruplexes can cause premature termination of
seqguencing reactions ("sequencing stops").[3] The inclusion of 5-aza-7-deaza-dGTP in the
reaction mix, for both Sanger and next-generation sequencing library preparation, helps to
linearize the template strand, enabling the polymerase to read through these difficult regions
and generating complete and accurate sequence data.[1]

e Drug Discovery and Development: By preventing G4 formation, 5-aza-7-deazaguanine can
be used as a research tool to study the biological outcomes of G4 disruption. For example, if
a G-quadruplex in a gene promoter is hypothesized to repress transcription, incorporating
this analog into the sequence can help validate this by observing a subsequent increase in
gene expression. This provides a counterpoint to studies using G4-stabilizing ligands.[2][5]

Quantitative Data and Properties

This table summarizes the key properties and recommended usage concentrations for the
related and widely used analog, 7-deaza-dGTP, which can be adapted for 5-Aza-7-
deazaguanine.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b030438?utm_src=pdf-body
https://www.benchchem.com/product/b030438?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1187147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1187147/
https://www.researchgate.net/publication/19968752_Structure-independent_DNA_amplification_by_PCR_using_7-deaza-2'-deoxyguanosine
https://www.benchchem.com/product/b030438?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6804030/
https://pubmed.ncbi.nlm.nih.gov/29286249/
https://www.benchchem.com/product/b030438?utm_src=pdf-body
https://www.benchchem.com/product/b030438?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Parameter Value | Recommendation Reference
Compound 5-Aza-7-deazaguanine [6]
CAS Number 67410-64-4 [6]
Molecular Formula CsHaNeO [6]
Nucleoside Analog, Guanosine
Class [6]
Analog

o PCR, Sequencing, G-
Application Focus _ [1][3]
quadruplex Resolution

Recommended dGTP Analog
Rati 3:1 (7-deaza-dGTP : dGTP) [1]
atio

) Prevents Hoogsteen bond
Mechanism ' [1][4]
formation

Experimental Protocols

Protocol 1: PCR Amplification of G-Quadruplex Forming DNA

This protocol provides a methodology for amplifying a DNA region known or suspected to form
G-quadruplex structures. The key modification is the partial substitution of dGTP with 5-aza-7-
deaza-dGTP (or the more commonly cited 7-deaza-dGTP).

1. Reagent Preparation:
o Template DNA: Dilute to a working concentration of 1-100 ng/uL in nuclease-free water.
o Primers: Dilute forward and reverse primers to a stock concentration of 10 uM each.
e dNTP Mix (Modified): Prepare a 10 mM dNTP mix containing:
o 10 mM dATP

o 10 MM dCTP
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o 10 MM dTTP
o 2.5 mMdGTP

o 7.5 mM 5-aza-7-deaza-dGTP (maintaining a 3:1 analog-to-dGTP ratio)[1]

 DNA Polymerase: Use a high-fidelity, thermostable DNA polymerase (e.g., Taq, Pfu, or
blends).

o PCR Buffer: Use the 10X or 5X buffer supplied with the polymerase.
» Nuclease-free water.
2. PCR Reaction Setup:

Assemble the following components on ice in a 0.2 mL PCR tube for a final volume of 50 pL:

Component Volume Final Concentration
10X PCR Buffer 5puL 1X

10 mM Modified dNTP Mix 1pL 200 uM total dNTPs
10 uM Forward Primer 1L 0.2 uM

10 uM Reverse Primer luL 0.2uM

Template DNA 1L 1-100 ng

DNA Polymerase 0.5 uL 1.25 units
Nuclease-free water to 50 pL

3. PCR Cycling Conditions:

The following conditions are a starting point and should be optimized for the specific template
and primers.
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Step Temperature Time Cycles
Initial Denaturation 95°C 5 min 1
Denaturation 95°C 30 sec 30-35
Annealing 55-65°C* 30 sec

Extension 72°C 1 min/kb

Final Extension 72°C 5 min 1

Hold 4°C 00 1

*Note: The annealing temperature should be optimized based on the primer melting
temperatures (Tm).

4. Analysis of PCR Products:

e Analyze the PCR products by running 5-10 uL of the reaction on a 1-2% agarose gel stained
with a DNA intercalating dye.

 Visualize the DNA fragments under UV light to confirm the presence of a band of the
expected size. A successful reaction with the modified dNTP mix should show a stronger,
more specific band compared to a control reaction using only standard dGTP.
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Workflow for PCR with G4-resolving analogs.

Signaling Pathway Context

G-quadruplexes are frequently found in the promoter regions of genes, including many
oncogenes, where they can act as regulatory elements.[2] The formation of a stable G4
structure can physically block the binding of transcription factors, thereby repressing gene
expression.[5] Cellular helicases such as BLM, WRN, and FANCJ are known to resolve these
structures to allow transcription to proceed.[2] The use of 5-Aza-7-deazaguanine provides a
chemical method to probe the function of these G4s. By forcing the destabilization of a
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promoter G4, researchers can simulate the action of a helicase and study the resulting impact

on the gene's signaling pathway.
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Role of G4 resolution in gene activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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